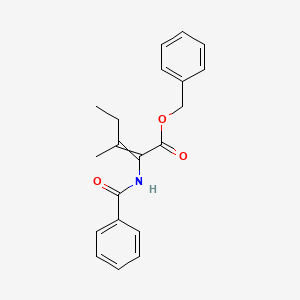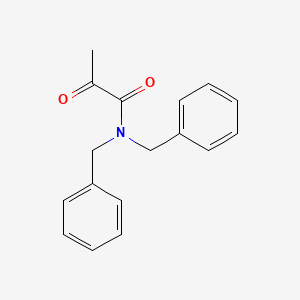![molecular formula C35H54O B14507007 3-[(1-Phenylethenyl)oxy]cholestane CAS No. 64714-04-1](/img/structure/B14507007.png)
3-[(1-Phenylethenyl)oxy]cholestane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1-Phenylethenyl)oxy]cholestane is a synthetic derivative of cholestane, a saturated tetracyclic triterpene. Cholestane itself is a diagenetic product of cholesterol and is often found in petroleum deposits . The compound this compound contains 35 carbon atoms, 54 hydrogen atoms, and 1 oxygen atom .
Méthodes De Préparation
The synthesis of 3-[(1-Phenylethenyl)oxy]cholestane can be achieved through various synthetic routes. One common method involves the reaction of cholestane derivatives with phenylethenyl groups under specific conditions. For example, cholestane-3β,5α,6β-triol can be used as a reactant, and the synthesis can be carried out using either conventional or solid-state methods . The reaction conditions typically involve the use of catalysts such as palladium and phosphine, with the reaction proceeding at elevated temperatures .
Analyse Des Réactions Chimiques
3-[(1-Phenylethenyl)oxy]cholestane undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the compound can lead to the formation of oxysterols, which are known to have various biological activities .
Applications De Recherche Scientifique
3-[(1-Phenylethenyl)oxy]cholestane has several scientific research applications. In chemistry, it is used as a model compound to study the behavior of cholestane derivatives. In biology and medicine, it is investigated for its potential cytotoxic effects on tumor cells. For example, cholestane-3β,5α,6β-triol, a related compound, has been shown to induce cell death in A549 cells via endoplasmic reticulum stress and autophagy activation . Additionally, the compound is used in the study of cholesterol metabolism and its role in various diseases .
Mécanisme D'action
The mechanism of action of 3-[(1-Phenylethenyl)oxy]cholestane involves its interaction with cellular components, leading to various biological effects. For instance, cholestane-3β,5α,6β-triol induces cell death in A549 cells by triggering endoplasmic reticulum stress and enhancing autophagy flux . This process involves the generation of reactive oxygen species, which mediate the stress response and autophagy, ultimately leading to cell death.
Comparaison Avec Des Composés Similaires
3-[(1-Phenylethenyl)oxy]cholestane can be compared with other cholestane derivatives, such as cholestane-3β,5α,6β-triol and cholestane-3β,6β-diacetoxy-5α-cholestan-5-ol. These compounds share similar structural features but differ in their functional groups and biological activities. For example, cholestane-3β,5α,6β-triol is known for its cytotoxic effects on tumor cells, while cholestane-3β,6β-diacetoxy-5α-cholestan-5-ol has been studied for its binding affinity to human serum albumin . The unique phenylethenyl group in this compound distinguishes it from other cholestane derivatives and contributes to its specific chemical and biological properties.
Propriétés
Numéro CAS |
64714-04-1 |
|---|---|
Formule moléculaire |
C35H54O |
Poids moléculaire |
490.8 g/mol |
Nom IUPAC |
(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-3-(1-phenylethenoxy)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C35H54O/c1-24(2)11-10-12-25(3)31-17-18-32-30-16-15-28-23-29(36-26(4)27-13-8-7-9-14-27)19-21-34(28,5)33(30)20-22-35(31,32)6/h7-9,13-14,24-25,28-33H,4,10-12,15-23H2,1-3,5-6H3/t25-,28?,29?,30+,31-,32+,33+,34+,35-/m1/s1 |
Clé InChI |
BUFZBQQWGJGQFF-HONXXXHTSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(C4)OC(=C)C5=CC=CC=C5)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=C)C5=CC=CC=C5)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Pyridin-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B14506935.png)
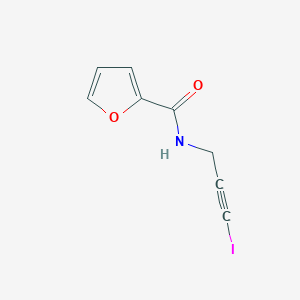
![N-[(Thiophen-2-yl)methyl]-1,2,3-thiadiazol-5-amine](/img/structure/B14506949.png)
![3-[(3-Iodophenyl)methylidene]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14506950.png)

![N-[2,2,2-Trichloro-1-(piperidin-1-yl)ethyl]formamide](/img/structure/B14506961.png)

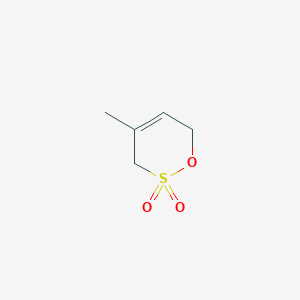
![[4-(1-Oxooctahydro-2h-isoindol-2-yl)phenyl]acetic acid](/img/structure/B14506985.png)
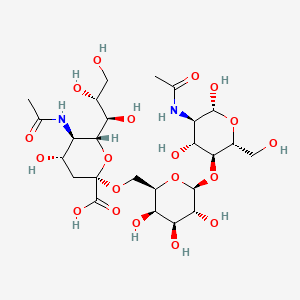

![{2-[4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl}methanol](/img/structure/B14507002.png)
